Bis(2,3-dibromosalicyl)fumarate

Hemoglobin crosslinking Subunit specificity HBOC design

Bis(2,3-dibromosalicyl)fumarate (CAS 106044-07-9), also referred to as 2,3-fumaryl-diaspirin or PN517 compound, is a bifunctional acylating agent belonging to the dibromosalicyl diester class of aspirin analogs. It acts as a covalent intramolecular crosslinker of hemoglobin, reacting preferentially under anaerobic conditions to bridge subunit pairs within the hemoglobin tetramer, thereby generating nondissociable tetrameric species.

Molecular Formula C18H14Br4O6-2
Molecular Weight 671.9 g/mol
CAS No. 106044-07-9
Cat. No. B011275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,3-dibromosalicyl)fumarate
CAS106044-07-9
Synonyms2,3-fumaryl-diaspirin
bis(2,3-dibromosalicyl)fumarate
PN517 compound
Molecular FormulaC18H14Br4O6-2
Molecular Weight671.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br
InChIInChI=1S/C18H8Br4O8/c19-9-3-1-7(17(25)26)15(13(9)21)29-11(23)5-6-12(24)30-16-8(18(27)28)2-4-10(20)14(16)22/h1-6H,(H,25,26)(H,27,28)/b6-5+
InChIKeyUEHRKNCNWDEMQK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,3-dibromosalicyl)fumarate (CAS 106044-07-9): A Dual-Chain Hemoglobin Crosslinker for HBOC and Anti-Inflammatory Research


Bis(2,3-dibromosalicyl)fumarate (CAS 106044-07-9), also referred to as 2,3-fumaryl-diaspirin or PN517 compound, is a bifunctional acylating agent belonging to the dibromosalicyl diester class of aspirin analogs [1]. It acts as a covalent intramolecular crosslinker of hemoglobin, reacting preferentially under anaerobic conditions to bridge subunit pairs within the hemoglobin tetramer, thereby generating nondissociable tetrameric species [2]. Unlike the more widely studied 3,5-dibromo positional isomer, this 2,3-dibromo variant exhibits a distinct crosslinking selectivity pattern, chemically modifying both alpha and beta globin chains under a single set of deoxygenated conditions [2]. The compound is annotated in authoritative databases as possessing anti-inflammatory activity and has been investigated in contexts spanning hemoglobin-based oxygen carrier (HBOC) development, antisickling research, and antimalarial studies [1][3].

Why Bis(2,3-dibromosalicyl)fumarate Cannot Be Substituted by Its 3,5-Dibromo Isomer or Other Diaspirin Analogs


The dibromosalicyl fumarate scaffold is exquisitely sensitive to bromine substitution position. The 2,3-dibromo isomer (CAS 106044-07-9) and the 3,5-dibromo isomer (CAS 71337-53-6, DBBF) share identical molecular formulae (C₁₈H₈Br₄O₈, MW 671.9) but display fundamentally divergent hemoglobin crosslinking selectivity, oxygen affinity tuning, and pharmacokinetic profiles [1][2]. The 3,5-isomer exhibits strict oxygenation-state-dependent selectivity—crosslinking beta chains (Lys82β1–Lys82β2) under oxy conditions and alpha chains (Lys99α1–Lys99α2) under deoxy conditions—whereas the 2,3-isomer modifies both alpha and beta chains simultaneously under deoxy conditions, producing a heterogeneous but functionally distinct crosslinked product [1][3]. Furthermore, even among fumarate-bridged diaspirins, the succinate analog exhibits approximately five-fold lower reactivity in solution compared to the fumarate, and the mono-ester analog fumaryl monodibromoaspirin (FMDA) generates a beta-chain-only modification with markedly different oxidative stability [4][5]. These structural determinants preclude generic interchangeability for any application where crosslinking pattern, oxygen equilibrium parameters, or in vivo persistence are decision-relevant endpoints.

Quantitative Comparator Evidence for Bis(2,3-dibromosalicyl)fumarate Versus Closest Analogs


Dual Alpha-Plus-Beta Chain Modification Versus State-Dependent Selectivity of the 3,5-Dibromo Isomer

Under anaerobic (deoxygenated) reaction conditions, bis(2,3-dibromosalicyl)fumarate covalently modifies both alpha and beta globin chains of bovine hemoglobin simultaneously [1]. In contrast, the 3,5-dibromo positional isomer (DBBF) exhibits strict oxygenation-state-dependent selectivity: it crosslinks beta chains (Lys82β1–Lys82β2) when reacted with oxyhemoglobin, and alpha chains (Lys99α1–Lys99α2) only when reacted with deoxyhemoglobin [2][3]. The 2,3-isomer's capacity to derivatize both subunit types in a single reaction yields a product mixture with distinct functional heterogeneity, whereas the 3,5-isomer requires two separate reaction protocols to access both crosslinking modalities.

Hemoglobin crosslinking Subunit specificity HBOC design

P50 Oxygen Affinity: >40 mmHg Versus 29 mmHg for 3,5-Isomer Alpha-Crosslinked Hemoglobin

Bovine hemoglobin crosslinked with bis(2,3-dibromosalicyl)fumarate under anaerobic conditions yields derivatives with a P50 in excess of 40 mmHg at 37°C, 0.15 M Cl⁻, pH 7.4 [1]. This represents a substantially greater right-shift in the oxygen dissociation curve compared to the 3,5-dibromo isomer's alpha-crosslinked human hemoglobin product (HbXL99α), which exhibits a P50 of 29 mmHg under physiological conditions [2]. Unmodified human hemoglobin A has a P50 of approximately 12 mmHg under the same conditions [2]. The 2,3-isomer thus achieves a P50 elevation of >28 mmHg over native HbA, versus a 17 mmHg increase for the 3,5-isomer alpha-crosslinked product.

Oxygen equilibrium P50 HBOC oxygen delivery Oxygen affinity tuning

Plasma Retention: 10-Fold Increase Over Untreated Hemoglobin, Half-Time ~5 Hours

In rats, the retention time of bis(2,3-dibromosalicyl)fumarate-crosslinked bovine hemoglobin was 10-times longer than that of untreated hemoglobin, with a plasma half-time of approximately 5 hours [1][2]. For comparison, the 3,5-dibromo isomer alpha-crosslinked human hemoglobin (HbXL99α) exhibits a plasma half-life of 3.3 hours at 15% volume exchange in rats, while unmodified hemoglobin A has a half-life of only 90 minutes [3]. The 2,3-isomer product thus provides approximately 1.5-fold longer circulatory persistence than the 3,5-isomer alpha-crosslinked product and a >3-fold extension over native hemoglobin.

Pharmacokinetics Plasma half-life Renal clearance HBOC persistence

Oxidative Stability Implications: Dual-Chain Crosslinking May Mitigate H₂O₂-Mediated Heme Damage

A direct oxidative stability comparison specific to the 2,3-isomer is not available in the published literature. However, class-level evidence from structurally related crosslinked hemoglobins demonstrates that the crosslinking architecture profoundly influences susceptibility to oxidative damage. Hemoglobin crosslinked between alpha chains with bis(3,5-dibromosalicyl)fumarate (Hb-DBBF) was extremely susceptible to heme and protein damage from stoichiometric amounts of H₂O₂, whereas hemoglobin modified at beta chains with fumaryl monodibromoaspirin (Hb-FMDA) was highly resistant, even at 10-fold molar excess H₂O₂ and pH 4.7 [1]. In free radical generation assays, HbA-DBBF produced formaldehyde at ~70% of the rate of unmodified HbA₀, while HbA-FMDA produced only ~50% [2]. Given that the 2,3-isomer modifies both alpha and beta chains, its oxidative stability profile is predicted to differ from both single-chain-modified comparators, though experimental confirmation is needed.

Oxidative stability Heme degradation Ferryl hemoglobin HBOC safety

Antimalarial Pre-Treatment Efficacy: Bis(dibromosalicyl) Diesters Prevent Parasite Development Unlike Aspirin

In a study of covalent hemoglobin modifiers as antimalarial agents, bis(dibromosalicyl) diesters—a class that includes bis(2,3-dibromosalicyl)fumarate—were tested alongside dibromoaspirin, aspirin, and acetaminophen against Plasmodium falciparum in vitro [1]. When erythrocytes were pretreated with these compounds prior to parasite exposure, only dibromoaspirin and the bis(dibromosalicyl) diesters prevented parasite development, whereas aspirin and acetaminophen were much less effective [1]. The modified hemoglobin in pretreated erythrocytes was highly resistant to digestion by cathepsin D and parasite proteases, suggesting a mechanism whereby covalent hemoglobin modification blocks the parasite's hemoglobin degradation pathway without disrupting normal oxygen transport function [1]. This is a class-level observation; compound-specific efficacy data for the 2,3-isomer versus the 3,5-isomer or other diesters were not reported in this study.

Antimalarial Hemoglobin modification Plasmodium falciparum Parasite protease resistance

Optimal Research and Procurement Applications for Bis(2,3-dibromosalicyl)fumarate Based on Quantitative Evidence


Hemoglobin-Based Oxygen Carrier (HBOC) Development Requiring Elevated P50 (>40 mmHg)

Investigators designing HBOCs for enhanced tissue oxygen offloading should consider bis(2,3-dibromosalicyl)fumarate as the crosslinker of choice when a P50 exceeding 40 mmHg is the target specification [1]. The 3,5-dibromo isomer's alpha-crosslinked product achieves only 29 mmHg [2], making the 2,3-isomer the preferred reagent for HBOC formulations where a more pronounced right-shift in the oxygen dissociation curve is desired—such as for perfusion of severely hypoxic tissues or where low oxygen affinity is required to compensate for the absence of 2,3-DPG outside the erythrocyte [1].

Preclinical Pharmacokinetic Studies of Crosslinked Hemoglobin Requiring Extended Plasma Persistence

For studies where maximal circulatory retention of cell-free hemoglobin is critical—such as rodent models of hemorrhagic shock or exchange transfusion—the 2,3-isomer crosslinked product's 10-fold retention enhancement over untreated hemoglobin and ~5-hour plasma half-time [1][2] provide a measurable advantage over the 3,5-isomer alpha-crosslinked product (3.3-hour half-life [3]). This extended persistence is attributable to effective prevention of tetramer-to-dimer dissociation, confirmed by sedimentation velocity analysis showing exclusively nondissociable tetrameric species [1].

Comparative Crosslinking Selectivity Studies Exploiting Dual Alpha/Beta Chain Modification

Researchers investigating structure–function relationships in chemically modified hemoglobins should utilize bis(2,3-dibromosalicyl)fumarate as a tool compound for simultaneous dual-chain modification under deoxy conditions [1]. Unlike the 3,5-isomer, which requires switching between oxy and deoxy states to access beta- and alpha-chain crosslinking respectively [2][3], the 2,3-isomer provides both modifications in a single reaction, enabling studies of how heterogeneous subunit derivatization affects allosteric regulation, cooperativity, and ligand binding in a unified experimental system [1].

Antimalarial Mechanism-of-Action Studies via Covalent Hemoglobin Modification

For malaria researchers investigating hemoglobin modification as a strategy to block intraerythrocytic parasite development, bis(2,3-dibromosalicyl)fumarate belongs to the bis(dibromosalicyl) diester class shown to prevent P. falciparum growth in pre-treated erythrocytes by rendering hemoglobin resistant to parasite protease digestion [1]. Unlike aspirin and acetaminophen, which lack this pre-treatment efficacy, the diester class offers a covalent modification-based approach that preserves hemoglobin oxygen transport function while denying the parasite its essential amino acid supply [1]. The 2,3-isomer provides a defined chemical probe within this class for structure–activity relationship studies.

Quote Request

Request a Quote for Bis(2,3-dibromosalicyl)fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.